molecular formula C23H20N2O2 B11628365 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11628365
M. Wt: 356.4 g/mol
InChI Key: ZJOGHPRYFVWDRO-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid with 4-aminobenzamide. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with a benzene-fused oxazole ring structure.

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H20N2O2/c1-14-4-6-17(7-5-14)22(26)24-19-10-8-18(9-11-19)23-25-20-13-15(2)12-16(3)21(20)27-23/h4-13H,1-3H3,(H,24,26)

InChI Key

ZJOGHPRYFVWDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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